molecular formula C13H13F3N4O3 B2612833 3,5-dimethyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-1,2-oxazole-4-carboxamide CAS No. 2415526-40-6

3,5-dimethyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-1,2-oxazole-4-carboxamide

Cat. No.: B2612833
CAS No.: 2415526-40-6
M. Wt: 330.267
InChI Key: QTSUULWOPLKHCX-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-1,2-oxazole-4-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.

    Introduction of the Pyridazinone Moiety: This step involves the reaction of a hydrazine derivative with a suitable precursor to form the pyridazinone ring.

    Coupling of the Two Fragments: The final step involves coupling the oxazole and pyridazinone fragments through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the oxazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone moiety.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can lead to the formation of carboxylic acids, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, 3,5-dimethyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-1,2-oxazole-4-carboxamide could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The trifluoromethyl group and the oxazole ring are known to enhance binding affinity and selectivity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-N-{2-[6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1,2-oxazole-4-carboxamide: Lacks the trifluoromethyl group, which may reduce its potency or selectivity.

    3,5-dimethyl-N-{2-[6-oxo-3-(methyl)-1,6-dihydropyridazin-1-yl]ethyl}-1,2-oxazole-4-carboxamide: Substitutes the trifluoromethyl group with a methyl group, potentially altering its chemical and biological properties.

Uniqueness

The presence of the trifluoromethyl group in 3,5-dimethyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-1,2-oxazole-4-carboxamide is a key feature that distinguishes it from similar compounds. This group can significantly enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a unique and valuable compound for various applications.

Properties

IUPAC Name

3,5-dimethyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O3/c1-7-11(8(2)23-19-7)12(22)17-5-6-20-10(21)4-3-9(18-20)13(14,15)16/h3-4H,5-6H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSUULWOPLKHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCCN2C(=O)C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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